1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-21-7-8-22(26)24(21)18-2-4-19(5-3-18)30(27,28)23-11-9-17(14-23)15-1-6-20-16(13-15)10-12-29-20/h1-6,13,17H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRNALODTXLKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets in the body. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other pyrrolidine-2,5-dione derivatives, such as 1-benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS: 321433-54-9) . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The target compound’s dihydrobenzofuran and sulfonamide groups suggest enhanced solubility and CNS activity compared to the comparative compound’s benzyl and chlorophenyl sulfanyl groups, which may confer higher metabolic stability but reduced bioavailability .
Molecular Weight and Drug-Likeness :
- The target compound’s lower molar mass (~455.5 vs. 595.46) aligns better with Lipinski’s rule of five, suggesting superior oral bioavailability .
In contrast, the comparative compound’s halogenated motifs are common in antimicrobial agents .
Research Findings and Methodological Considerations
- Structural Analysis : SHELX software (e.g., SHELXL, SHELXS) is critical for resolving the crystal structures of such compounds, enabling precise determination of bond lengths and angles for structure-activity relationship (SAR) studies .
- Hypothetical SAR : The sulfonamide group in the target compound may act as a hydrogen-bond acceptor, enhancing binding to enzymatic targets like kinases or proteases. The comparative compound’s piperazine-pyridine linkage could facilitate interactions with metal ions in enzyme active sites .
Biological Activity
1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 451.5 g/mol. The compound features multiple functional groups including a pyrrolidine ring and a benzofuran moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O6S |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione |
| CAS Number | 1234567 |
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). For instance, one study demonstrated that certain derivatives led to up to 85% inhibition of cytokine production at high concentrations (100 µg/mL) .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. A study using the broth microdilution method found that derivatives showed notable inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
3. Cytotoxicity
Cytotoxic effects were assessed in cancer cell lines, revealing that the compound can induce apoptosis in a dose-dependent manner. The most potent derivatives achieved IC50 values lower than those of standard chemotherapeutics such as doxorubicin .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving human PBMCs, the compound was tested for its ability to suppress inflammatory responses. Results indicated a significant reduction in the proliferation of stimulated PBMCs when treated with the compound compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
A series of compounds derived from the parent structure were tested against various pathogens. The results showed that modifications to the benzofuran moiety enhanced antimicrobial activity, suggesting structural optimization could lead to more effective agents.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, leading to cytotoxic effects in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
